4,4-Dimethyl-2-imidazoline

Description

The exact mass of the compound 4,4-Dimethyl-2-imidazoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4-Dimethyl-2-imidazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethyl-2-imidazoline including the price, delivery time, and more detailed information at info@benchchem.com.

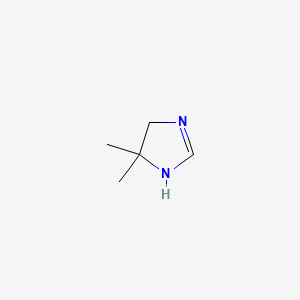

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyl-1,4-dihydroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-5(2)3-6-4-7-5/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVABIFHEPZPSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN=CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177614 | |

| Record name | 4,4-dimethyl-2-imidazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305-59-1 | |

| Record name | 4,4-dimethyl-2-imidazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-dimethyl-2-imidazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Dimethyl-2-imidazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,4-Dimethyl-2-imidazoline

This guide provides a comprehensive technical overview of 4,4-dimethyl-2-imidazoline, a heterocyclic compound of interest to researchers in organic synthesis, materials science, and drug discovery. By synthesizing fundamental principles with insights from the broader class of 2-imidazolines, this document serves as a core resource for professionals requiring a deep understanding of its chemical behavior.

Introduction: Structural Significance and Context

4,4-Dimethyl-2-imidazoline, also known by its IUPAC name 4,5-dihydro-4,4-dimethyl-1H-imidazole, belongs to the class of 2-imidazoline heterocycles. The defining feature of this molecule is a five-membered ring containing two nitrogen atoms, one of which is part of an aminal linkage and the other part of an imine functional group. A key structural characteristic is the presence of a gem-dimethyl group at the 4-position of the ring. This substitution is not merely a point of saturation; it imparts significant steric influence on the molecule's conformation and reactivity, a phenomenon often referred to as the Thorpe-Ingold or gem-dimethyl effect, which can favor cyclization reactions and influence the stability of the heterocyclic ring.

The broader imidazoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[1] Understanding the specific properties of the 4,4-dimethyl substituted variant is crucial for its potential application as a building block in the synthesis of novel chemical entities.

Physicochemical and Spectroscopic Profile

Precise experimental data for 4,4-dimethyl-2-imidazoline is not extensively documented in publicly accessible literature. However, its fundamental properties can be established through database records and predicted based on its structure.

Core Chemical Identity

| Property | Value | Source |

| Chemical Formula | C₅H₁₀N₂ | NIST[2] |

| Molecular Weight | 98.1463 g/mol | NIST[2] |

| CAS Number | 2305-59-1 | NIST[2] |

| IUPAC Name | 4,5-dihydro-4,4-dimethyl-1H-imidazole | NIST[2] |

| InChI Key | OVABIFHEPZPSCK-UHFFFAOYSA-N | NIST[2] |

Physical Properties

The physical state and solubility are dictated by the molecule's polarity and capacity for hydrogen bonding. The presence of the N-H bond allows it to act as a hydrogen bond donor, while the two nitrogen atoms can act as acceptors.

| Property | Value | Notes |

| Boiling Point | 355.7 K (82.55 °C) at 0.020 bar | Experimental data from NIST.[2] The boiling point at standard pressure is expected to be significantly higher. |

| Melting Point | Not available | Likely a low-melting solid or a liquid at room temperature, typical for small heterocyclic amines. |

| Density | Not available | |

| Solubility | Not available | Expected to be soluble in polar organic solvents. Solubility in water is likely, facilitated by hydrogen bonding. |

Spectroscopic Characterization

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple.

-

A singlet for the six protons of the two methyl groups (C(CH₃)₂).

-

A singlet for the two protons of the methylene group (CH₂) in the ring.

-

A singlet for the proton on the imine carbon (N=CH-N).

-

A broad singlet for the amine proton (NH), which may exchange with D₂O.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would likely show four distinct signals.

-

One signal for the two equivalent methyl carbons.

-

One quaternary carbon signal for the C(CH₃)₂ group.

-

One signal for the methylene carbon (CH₂).

-

One signal for the imine carbon (N=CH-N) at a characteristically downfield shift.

-

-

Infrared (IR) Spectroscopy : Key vibrational modes would include:

-

N-H stretching, typically appearing as a medium-to-strong band around 3300 cm⁻¹.

-

C-H stretching from the methyl and methylene groups, just below 3000 cm⁻¹.

-

C=N stretching of the imine group, a key feature for imidazolines, expected in the 1650-1550 cm⁻¹ region.

-

N-H bending vibrations around 1600 cm⁻¹.

-

-

Mass Spectrometry : The NIST Chemistry WebBook indicates that electron ionization (EI) mass spectrometry data is available for this compound.[2] The molecular ion peak (M⁺) would be expected at m/z = 98. Key fragmentation pathways would likely involve the loss of methyl groups and cleavage of the heterocyclic ring.

Synthesis and Reactivity

The synthesis and reactivity of 4,4-dimethyl-2-imidazoline can be understood through the established chemistry of 2-imidazolines. The gem-dimethyl group at the 4-position can sterically hinder certain reactions while potentially promoting others through conformational effects.

Synthetic Pathways

The most logical and widely applied method for the synthesis of 2-imidazolines involves the condensation of a 1,2-diamine with a one-carbon electrophile. For 4,4-dimethyl-2-imidazoline, this involves 1,2-diamino-2-methylpropane as the key precursor.

Caption: General synthetic scheme for 4,4-Dimethyl-2-imidazoline.

Experimental Protocol: Conceptual Synthesis

While a specific literature protocol for this exact compound is elusive, a robust procedure can be designed based on established methods for analogous 2-imidazolines.[5] The following represents a field-proven, conceptual workflow.

Objective: To synthesize 4,4-dimethyl-2-imidazoline from 1,2-diamino-2-methylpropane and a suitable nitrile.

Materials:

-

1,2-Diamino-2-methylpropane

-

A suitable nitrile (e.g., acetonitrile or a cyanamide derivative)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous toluene

-

Dean-Stark apparatus

-

Standard glassware for reflux and distillation

Step-by-Step Methodology:

-

Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Charge the flask with 1,2-diamino-2-methylpropane (1.0 eq), the chosen nitrile (1.0-1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in anhydrous toluene.

-

Cyclization: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap. The reaction is typically complete when water evolution ceases.

-

Workup: Allow the reaction mixture to cool to room temperature. Neutralize the acid catalyst with a mild base, such as an aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield the pure 4,4-dimethyl-2-imidazoline.

Causality in Protocol Design: The choice of a nitrile and an acid catalyst is a common and effective method for forming the imidazoline ring from a diamine, proceeding through a cyclic intermediate. The use of a Dean-Stark trap is critical for driving the equilibrium towards the product by removing the water byproduct of the condensation reaction.

Chemical Reactivity

The reactivity of 4,4-dimethyl-2-imidazoline is governed by the nucleophilicity of the nitrogen atoms and the electrophilicity of the C2 carbon.

Caption: Reactivity map of 4,4-Dimethyl-2-imidazoline.

-

N-Alkylation and N-Acylation: The secondary amine (N1) is nucleophilic and can be readily alkylated or acylated using standard electrophiles like alkyl halides or acyl chlorides. This provides a straightforward method for introducing substituents at the N1 position.

-

Hydrolysis: Like many imines, the C=N bond is susceptible to hydrolysis under acidic conditions. This reaction will cleave the ring to regenerate the starting diamine (1,2-diamino-2-methylpropane) and a derivative of the one-carbon unit used in its synthesis. The gem-dimethyl group may provide some steric protection to the ring, potentially slowing the rate of hydrolysis compared to unsubstituted imidazolines.

-

Coordination Chemistry: The nitrogen atoms, particularly the imine nitrogen, possess lone pairs of electrons that can coordinate to metal centers. This makes 2-imidazolines valuable as ligands in coordination chemistry and catalysis. The steric bulk of the 4,4-dimethyl groups can influence the coordination geometry and the catalytic activity of the resulting metal complexes.

-

Oxidation: 2-Imidazolines can be oxidized to their corresponding imidazole derivatives. This transformation introduces aromaticity to the ring system and is a common synthetic strategy. Various oxidizing agents can be employed for this purpose.[5]

Applications in Research and Development

While specific, documented applications for 4,4-dimethyl-2-imidazoline are sparse, the broader imidazoline class is of significant interest, particularly in drug development. Imidazoline derivatives are known to interact with various biological targets, including adrenergic and imidazoline receptors.[1]

Potential Roles:

-

Scaffold in Medicinal Chemistry: 4,4-Dimethyl-2-imidazoline can serve as a versatile building block. The two nitrogen atoms offer handles for synthetic modification, allowing for the creation of diverse libraries of compounds for screening against biological targets. The gem-dimethyl group can enhance metabolic stability or modulate the conformation of the final molecule, which are desirable properties in drug design.

-

Chiral Ligands in Asymmetric Catalysis: If synthesized from a chiral diamine precursor, the resulting imidazoline can act as a chiral ligand for transition metals. The steric environment created by the gem-dimethyl substitution could play a crucial role in inducing enantioselectivity in catalytic reactions.

-

Corrosion Inhibitors and Surfactants: Long-chain alkyl-substituted imidazolines are widely used as corrosion inhibitors and cationic surfactants. While the parent 4,4-dimethyl-2-imidazoline does not fit this profile, its derivatives could be explored for such material science applications.

Safety and Handling

-

Potential Hazards: Compounds of this class are often classified as irritants to the skin, eyes, and respiratory system. Some may be harmful if swallowed or absorbed through the skin.[6][7]

-

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

Conclusion

4,4-Dimethyl-2-imidazoline is a foundational heterocyclic compound whose full potential is yet to be explored in the scientific literature. Its key chemical properties are largely defined by the 2-imidazoline ring system, with the gem-dimethyl group at the 4-position providing important steric and conformational influence. While a lack of extensive experimental data necessitates some extrapolation from related compounds, this guide provides a robust framework for understanding its synthesis, reactivity, and potential applications. As a versatile scaffold, 4,4-dimethyl-2-imidazoline represents a valuable tool for chemists engaged in the design and synthesis of novel molecules for pharmaceutical and material applications.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 4,4-Dimethyl-2-imidazoline. In NIST Chemistry WebBook. Retrieved from [Link]

- Ishihara, M., & Togo, H. (2007). An efficient preparation of 2-imidazolines was achieved from aldehydes and ethylenediamines in the presence of tert-butyl hypochlorite. Synthesis, 2007(12), 1939-1942.

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Retrieved from [Link]

- Demkowicz, S., et al. (2016). Imidazoline scaffold in medicinal chemistry: a patent review (2012-2015).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138733, 1,4-Dimethylimidazole. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. AIST. Retrieved from [Link]

- Faza, A. G., et al. (2024). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen, 13(1), e202400411.

- Brown, D. J. (1984). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Journal of the Chemical Society, Perkin Transactions 2, (5), 733-738.

- Karpenko, Y., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4435.

- Sharma, R., et al. (2022). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. International Journal of Current Science, 12(3), 266-277.

Sources

- 1. Imidazoline scaffold in medicinal chemistry: a patent review (2012-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4,4-Dimethyl-2-imidazoline [webbook.nist.gov]

- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 5. 2-Imidazoline synthesis [organic-chemistry.org]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 4,4-Dimethyl-2-imidazoline (CAS 2305-59-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4,4-dimethyl-2-imidazoline (CAS No. 2305-59-1), a heterocyclic compound belonging to the 2-imidazoline class. While this specific molecule is not extensively documented in peer-reviewed literature, this document synthesizes available data and provides expert insights based on the well-established chemistry of the imidazoline scaffold. We will explore its core chemical and physical properties, logical synthetic routes, characteristic reactivity, and potential applications as a structural motif in medicinal chemistry and drug development. This guide is intended to serve as a foundational resource for researchers interested in leveraging the unique steric and electronic properties of this gem-disubstituted imidazoline.

Introduction and Molecular Overview

4,4-Dimethyl-2-imidazoline, with the molecular formula C₅H₁₀N₂, is a five-membered heterocyclic compound featuring a cyclic amidine functional group. The defining characteristic of this molecule is the gem-dimethyl substitution at the C4 position of the imidazoline ring. This structural feature imparts significant steric hindrance on one side of the ring, which can influence its binding to biological targets, modify its reactivity, and affect its physicochemical properties compared to its unsubstituted or mono-substituted counterparts.

The 2-imidazoline ring system is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals with a wide range of biological activities, including antihypertensive, anti-inflammatory, and antihyperglycemic effects.[1] The nitrogen atoms in the ring can act as hydrogen bond donors and acceptors, and the overall structure serves as a rigid framework for orienting pharmacophoric groups. The gem-dimethyl group in 4,4-dimethyl-2-imidazoline provides a non-polar, sterically demanding feature that can be exploited in rational drug design to enhance selectivity or modulate pharmacokinetic properties.

Molecular Structure Diagram

Caption: 2D Structure of 4,4-Dimethyl-2-imidazoline.

Physicochemical Properties

Specific experimental data for 4,4-dimethyl-2-imidazoline is limited. The following table summarizes the available information and provides estimated values based on related structures and computational models.

| Property | Value | Source/Comment |

| CAS Number | 2305-59-1 | [2] |

| Molecular Formula | C₅H₁₀N₂ | [2][3] |

| Molecular Weight | 98.15 g/mol | [2][3] |

| Appearance | Expected to be a liquid or low-melting solid. | Based on analogous imidazolines.[4] |

| Boiling Point | 82.7 °C at 15 mmHg (0.020 bar) | [3][5] |

| Solubility | Expected to be soluble in water and polar organic solvents (e.g., ethanol, methanol). | General property of low molecular weight 2-imidazolines.[4] |

| pKa (of conjugate acid) | ~11.0 (Predicted) | Predicted for the analogous 2,4-dimethyl-2-imidazoline.[6] This indicates significant basicity. |

Synthesis and Experimental Protocols

The most common and logical synthetic route to 2-imidazolines involves the condensation of a 1,2-diamine with a suitable one-carbon electrophile, such as a nitrile, ester, or orthoester. For the synthesis of 4,4-dimethyl-2-imidazoline, the key precursor is 1,2-diamino-2-methylpropane .

General Synthetic Pathway

A well-established method for forming the 2-imidazoline ring is the reaction of a diamine with a nitrile under acidic or Lewis acidic conditions, often at elevated temperatures. This is a variation of the Pinner reaction.[1]

Caption: General synthesis of 2-imidazolines from a diamine and a nitrile.

Representative Experimental Protocol (Adapted)

This protocol is an adapted procedure based on general methods for 2-imidazoline synthesis.[1][7] Note: This specific reaction has not been reported with yields and should be optimized.

Objective: To synthesize 4,4-dimethyl-2-imidazoline via the cyclization of 1,2-diamino-2-methylpropane with an appropriate C1 source. A common method involves reaction with a nitrile, such as formonitrile (generated in situ) or an orthoformate.

Materials:

-

1,2-Diamino-2-methylpropane (CAS 811-93-8)

-

Triethyl orthoformate

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Standard laboratory glassware, including a round-bottom flask, Dean-Stark trap, and reflux condenser.

-

Magnetic stirrer and heating mantle.

Procedure:

-

Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and a magnetic stir bar. The apparatus should be dried to prevent hydrolysis of the orthoformate.

-

Charging the Flask: To the flask, add 1,2-diamino-2-methylpropane (1.0 eq), toluene (to create a ~0.5 M solution), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Reaction: Add triethyl orthoformate (1.1 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of ethanol in the Dean-Stark trap. Continue reflux until no more ethanol is collected (typically several hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench the catalyst by adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product can be purified by vacuum distillation to yield the final 4,4-dimethyl-2-imidazoline.

-

Causality and Self-Validation:

-

Dean-Stark Trap: The removal of the ethanol byproduct drives the equilibrium towards the formation of the imidazoline, ensuring a higher yield. This provides a visual confirmation of reaction progress.

-

Acid Catalyst: The acid protonates the orthoformate, making it a better electrophile and facilitating the initial reaction with the diamine.

-

Aqueous Workup: The basic wash neutralizes the acid catalyst, preventing potential product degradation or ring-opening during purification. The final purity should be confirmed by spectroscopic methods (NMR, GC-MS).

Reactivity and Chemical Behavior

The chemical reactivity of 4,4-dimethyl-2-imidazoline is governed by the cyclic amidine functionality.

-

Basicity: The sp²-hybridized imine nitrogen is basic and can be readily protonated to form an imidazolinium salt. The predicted pKa of the conjugate acid is high (~11), making it a strong organic base.[6]

-

Hydrolysis: Like other amidines, the imidazoline ring is susceptible to hydrolysis under acidic or strongly basic conditions, which will cleave the ring to regenerate the parent diamine (1,2-diamino-2-methylpropane) and a formate derivative.[4] This instability in aqueous acidic environments is a key consideration in drug development.

-

Alkylation: The NH proton can be deprotonated with a strong base, and the resulting anion can be alkylated. Alternatively, the imine nitrogen can be directly alkylated with alkyl halides to form quaternary imidazolinium salts.[4]

-

Dehydrogenation: The 2-imidazoline ring can be oxidized to the corresponding aromatic imidazole. This transformation is often accomplished using catalysts like palladium on carbon (Pd/C) at high temperatures or with other oxidizing agents.[4] This reaction provides a synthetic route to 4,4-dimethyl-1H-imidazole.

Caption: Key reactivity pathways of the 4,4-dimethyl-2-imidazoline scaffold.

Spectroscopic Characterization (Predicted)

As experimental spectra for 4,4-dimethyl-2-imidazoline are not widely available, the following are expected characteristics based on closely related structures and first principles.

-

¹H NMR:

-

A singlet integrating to 6H for the two equivalent methyl groups at C4 (approx. δ 1.2-1.4 ppm).

-

A singlet integrating to 2H for the methylene protons at C5 (approx. δ 3.2-3.5 ppm).

-

A singlet for the C2 proton (approx. δ 6.7-7.0 ppm).

-

A broad singlet for the N-H proton, which may be exchangeable with D₂O. Its chemical shift would be highly dependent on solvent and concentration.

-

-

¹³C NMR:

-

A signal for the two equivalent methyl carbons (approx. δ 25-30 ppm).

-

A signal for the quaternary C4 carbon.

-

A signal for the methylene C5 carbon (approx. δ 50-55 ppm).

-

A signal for the amidine C2 carbon (approx. δ 160-165 ppm).

-

-

IR Spectroscopy:

-

A broad N-H stretching band around 3200-3400 cm⁻¹.

-

C-H stretching bands for the methyl and methylene groups just below 3000 cm⁻¹.

-

A strong C=N stretching absorption characteristic of the amidine group, typically in the 1600-1650 cm⁻¹ region.[8]

-

-

Mass Spectrometry (Electron Ionization):

-

The NIST WebBook entry confirms the availability of the mass spectrum.[5] The molecular ion peak (M⁺) would be expected at m/z = 98. Key fragmentation patterns would likely involve the loss of a methyl group (M-15) to give a fragment at m/z = 83, and other cleavages of the heterocyclic ring.

-

Applications in Research and Drug Development

While specific applications for 4,4-dimethyl-2-imidazoline are not prominent in the literature, the broader imidazoline class is of significant interest to medicinal chemists. The introduction of the gem-dimethyl group at the 4-position offers a unique tool for structure-activity relationship (SAR) studies.

-

Steric Shielding and Receptor Selectivity: The bulky dimethyl group can be used to probe the steric tolerance of a receptor's binding pocket. By restricting the conformation of the imidazoline ring and adjacent substituents, it may enhance binding affinity or selectivity for a specific biological target over its isoforms.

-

Metabolic Blocking: The quaternary C4 carbon is not susceptible to oxidative metabolism. Placing the gem-dimethyl groups adjacent to a potential site of metabolism on a drug candidate could serve as a metabolic blocking strategy, potentially increasing the compound's half-life.

-

Modulation of Physicochemical Properties: The two methyl groups increase the lipophilicity of the molecule compared to an unsubstituted imidazoline, which can be used to fine-tune properties like cell permeability and oral bioavailability.

-

Precursors to N-Heterocyclic Carbenes (NHCs): Imidazolinium salts, derived from 2-imidazolines, are precursors to N-heterocyclic carbenes, which are powerful organocatalysts and ligands in transition metal catalysis. The 4,4-dimethyl substitution pattern could be used to create novel NHC ligands with unique steric profiles.

Safety and Handling

No specific Safety Data Sheet (SDS) for 4,4-dimethyl-2-imidazoline (CAS 2305-59-1) is publicly available. However, based on related heterocyclic amines and imidazolines, the following precautions should be taken:

-

General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Expected to cause skin irritation and potentially serious eye damage.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.

Conclusion

4,4-Dimethyl-2-imidazoline is a structurally intriguing heterocyclic compound whose full potential in research and development has yet to be explored. While specific data remains scarce, its synthesis is feasible through established chemical routes, and its reactivity can be reliably predicted from the extensive chemistry of 2-imidazolines. The key feature of this molecule—the gem-dimethyl group at the C4 position—offers a valuable design element for medicinal chemists seeking to modulate steric interactions, block metabolic pathways, and fine-tune the physicochemical properties of lead compounds. This guide serves as a starting point for researchers to understand and utilize this unique chemical scaffold in the pursuit of novel therapeutics and catalysts.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

PubChem. (n.d.). 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Imidazoline. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 4,4-dimethyloxazolidine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Retrieved from [Link]

-

NIST. (n.d.). 4,4-Dimethyl-2-imidazoline. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Mass spectrum of 4,4-Dimethyl-2-imidazoline. In NIST Chemistry WebBook. Retrieved from [Link]

- Okano, K., Morii, K., Mari, D., & Mori, A. (2019). SYNTHESIS OF 4,4-DIMETHYL-2-(2-PYRROLYL)-2-OXAZOLINES. HETEROCYCLES, 98(1), 89.

-

PubChem. (n.d.). 4,4-Dimethyl-2-imidazolidinethione. Retrieved from [Link]

-

ResearchGate. (n.d.). The IR spectrum of the imidazoline intermediate. Retrieved from [Link]

Sources

- 1. 4,4-DIMETHYL-2-OXAZOLINE(30093-99-3) 1H NMR spectrum [chemicalbook.com]

- 2. 4,4-Dimethyl-2-imidazolidinethione | C5H10N2S | CID 3032502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Dimethyl-2-imidazolidinone | C5H10N2O | CID 6661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4-Dimethyl-2-imidazoline [webbook.nist.gov]

- 6. Page loading... [guidechem.com]

- 7. 2-Imidazoline synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 4,4-Dimethyl-2-imidazoline

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on the molecular structure of 4,4-Dimethyl-2-imidazoline. As a Senior Application Scientist, my objective is to present not just a collection of data, but a synthesized understanding of this molecule's architecture. We will delve into its electronic configuration, three-dimensional geometry, and spectroscopic signatures. The causality behind its structural features and how these influence its chemical behavior will be a central theme. This document is designed to be a self-validating system of information, grounded in established chemical principles and supported by available data, to empower researchers in their scientific endeavors.

Core Molecular Identity

4,4-Dimethyl-2-imidazoline is a heterocyclic organic compound. Its core structure is a five-membered ring containing two nitrogen atoms, characteristic of an imidazoline. The gem-dimethyl substitution at the 4-position introduces specific steric and electronic modifications to the parent imidazoline ring.

Table 1: Fundamental Molecular Identifiers

| Identifier | Value | Source |

| Chemical Name | 4,4-Dimethyl-2-imidazoline | IUPAC |

| CAS Number | 2305-59-1 | NIST[1] |

| Molecular Formula | C₅H₁₀N₂ | NIST[1] |

| Molecular Weight | 98.1463 g/mol | NIST[1] |

| Canonical SMILES | CC1(C)CN=CN1 | Inferred |

| InChI Key | OVABIFHEPZPSCK-UHFFFAOYSA-N | NIST[1] |

Structural Elucidation: A Multi-faceted Approach

Understanding the molecular structure of 4,4-Dimethyl-2-imidazoline requires a combination of spectroscopic analysis, and where experimental data is absent, theoretical modeling.

Mass Spectrometry: Confirming the Molecular Framework

Mass spectrometry provides definitive evidence for the molecular weight and fragmentation pattern of a molecule. For 4,4-Dimethyl-2-imidazoline, the electron ionization mass spectrum is available, confirming its molecular weight.[1]

Expected Fragmentation Pattern:

The imidazoline ring is relatively stable, but under electron ionization, fragmentation can occur. Key expected fragmentation pathways would involve the loss of methyl groups and cleavage of the imidazoline ring. The presence of the gem-dimethyl group can lead to a characteristic loss of a methyl radical (CH₃•), resulting in a prominent peak at m/z 83. Further fragmentation could involve the loss of ethene (C₂H₄) or other small neutral molecules from the ring.

Caption: General synthetic route to 4,4-Dimethyl-2-imidazoline.

This reaction is often catalyzed by an acid and may require elevated temperatures to drive the cyclization and dehydration. Various reagents can serve as the one-carbon source, including orthoesters, aldehydes, or nitriles. [2]

Chemical Reactivity

The chemical reactivity of 4,4-Dimethyl-2-imidazoline is dictated by the functional groups present: the imine (C=N) bond, the secondary amine (N-H), and the steric bulk of the gem-dimethyl group.

-

Basicity: The nitrogen atoms, particularly the sp²-hybridized imine nitrogen, confer basic properties to the molecule, allowing it to act as a ligand in coordination chemistry.

-

Hydrolysis: The imine bond is susceptible to hydrolysis under acidic conditions, which would lead to ring-opening to form the corresponding diamine and formic acid.

-

N-Alkylation/Acylation: The secondary amine proton can be abstracted by a base, and the resulting anion can undergo reactions with electrophiles such as alkyl halides or acyl chlorides to form N-substituted derivatives.

-

Reduction: The C=N bond can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation, yielding the corresponding imidazolidine.

Applications in Research and Development

The imidazoline scaffold is a privileged structure in medicinal chemistry and materials science. While specific applications of 4,4-Dimethyl-2-imidazoline are not extensively documented, its structural features suggest potential utility in several areas:

-

Ligand in Catalysis: The nitrogen donors in the imidazoline ring can coordinate to metal centers, making it a potential ligand for various catalytic transformations. The gem-dimethyl group can provide steric hindrance that may influence the selectivity of such catalysts.

-

Precursor for Bioactive Molecules: Imidazoline derivatives are known to exhibit a wide range of biological activities. [3]4,4-Dimethyl-2-imidazoline could serve as a building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Corrosion Inhibitors: The nitrogen atoms can adsorb onto metal surfaces, making imidazoline derivatives effective corrosion inhibitors.

Conclusion

4,4-Dimethyl-2-imidazoline presents a simple yet intriguing molecular structure. While a complete experimental spectroscopic profile is not yet publicly available, a combination of existing data and theoretical predictions provides a robust understanding of its core features. The gem-dimethyl substitution on the imidazoline ring is expected to impart specific steric and electronic properties that influence its reactivity and potential applications. This guide provides a foundational understanding for researchers and encourages further experimental investigation to fully elucidate the properties of this compound.

References

- Ishihara, M., & Togo, H. (2007). An Efficient Preparation of 2-Imidazolines from Aldehydes and Ethylenediamines in the Presence of tert-Butyl Hypochlorite. Synthesis, 2007(12), 1939-1942.

-

National Institute of Standards and Technology. (n.d.). 4,4-Dimethyl-2-imidazoline. In NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]

- Sayama, S. (2006).

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Retrieved January 27, 2026, from [Link]

- Revue Roumaine de Chimie, 2013, 58(7-8), 611-617.

-

Wikipedia. (2023, October 2). 2-Imidazoline. In Wikipedia. Retrieved January 27, 2026, from [Link]

- Elguero, J., et al. (1999).

Sources

Stability and decomposition of 4,4-Dimethyl-2-imidazoline under various conditions

An In-depth Technical Guide to the Stability and Decomposition of 4,4-Dimethyl-2-imidazoline

Introduction

4,4-Dimethyl-2-imidazoline is a heterocyclic organic compound featuring a five-membered ring with two nitrogen atoms. The gem-dimethyl substitution at the 4-position imparts specific steric and electronic properties that can influence its reactivity and stability. As with many heterocyclic scaffolds, derivatives of 2-imidazoline are of interest in medicinal chemistry and materials science.[1] A thorough understanding of the stability of 4,4-Dimethyl-2-imidazoline under various environmental conditions is paramount for its potential development and application, ensuring its quality, safety, and efficacy in any final product.

This guide provides a comprehensive overview of the predicted stability of 4,4-Dimethyl-2-imidazoline and outlines detailed experimental protocols for its forced degradation studies. The insights and methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to thoroughly characterize this molecule.

Predicted Stability Profile of 4,4-Dimethyl-2-imidazoline

Based on the known chemistry of the 2-imidazoline ring system and related heterocyclic compounds, we can predict the stability profile of 4,4-Dimethyl-2-imidazoline.

-

pH Stability: The 2-imidazoline ring contains an amidine functional group, which is susceptible to hydrolysis. Therefore, the stability of 4,4-Dimethyl-2-imidazoline is expected to be highly dependent on pH.

-

Acidic Conditions: Under acidic conditions, the imine nitrogen is expected to be protonated, making the carbon atom of the C=N bond highly electrophilic and susceptible to nucleophilic attack by water. This will likely lead to ring-opening hydrolysis.[2]

-

Neutral Conditions: The compound is expected to be relatively stable at or near neutral pH.

-

Basic Conditions: In strongly basic solutions, direct hydroxide-mediated hydrolysis of the amidine is also a likely degradation pathway.[2]

-

-

Thermal Stability: Imidazoline derivatives generally exhibit moderate to good thermal stability. However, at elevated temperatures, decomposition is expected. Thermal degradation of similar heterocyclic compounds often proceeds through complex, multi-step pathways involving the release of small gaseous molecules.[1] Studies on imidazoline/dimethyl succinate hybrids have shown thermal stability up to 191-208°C.[3]

-

Oxidative Stability: The imidazoline ring can be susceptible to oxidation. The C=N bond and the adjacent C-H bonds can be targets for oxidative attack. Common oxidizing agents like hydrogen peroxide or radical initiators could lead to the formation of imidazolone derivatives or ring-cleavage products.[4][5]

-

Photostability: Compounds containing imidazole or imidazoline moieties have been shown to be sensitive to photodegradation.[5] Exposure to UV or high-intensity visible light could induce degradation, potentially leading to the formation of imidazolidinone derivatives, as seen in the photodegradation of imidacloprid.[6]

Potential Decomposition Pathways

The principal degradation pathways for 4,4-Dimethyl-2-imidazoline are predicted to be hydrolysis and oxidation.

Hydrolytic Decomposition

Acid- and base-catalyzed hydrolysis are expected to be major degradation routes, leading to the opening of the imidazoline ring to form N-(2-amino-2-methylpropyl)acetamide or its corresponding carboxylic acid and amine precursors.

Caption: Predicted hydrolytic degradation pathways.

Oxidative Decomposition

Oxidation may lead to the formation of an imidazolone or further degradation to smaller fragments.

Caption: Experimental workflow for forced degradation studies.

Acid and Base Hydrolysis

Objective: To evaluate the stability of the molecule in acidic and basic media.

Protocol:

-

Prepare a stock solution of 4,4-Dimethyl-2-imidazoline in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

For acid hydrolysis, add an aliquot of the stock solution to a volumetric flask and dilute with 0.1 M hydrochloric acid to a final concentration of ~100 µg/mL.

-

For base hydrolysis, add an aliquot of the stock solution to a volumetric flask and dilute with 0.1 M sodium hydroxide to a final concentration of ~100 µg/mL.

-

Prepare a control sample by diluting the stock solution with the same proportion of water.

-

Incubate the samples at an elevated temperature (e.g., 60°C) and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots before analysis to prevent further degradation.

-

Analyze the samples by a stability-indicating HPLC method.

Oxidative Degradation

Objective: To assess the susceptibility of the molecule to oxidation.

Protocol:

-

Prepare a solution of 4,4-Dimethyl-2-imidazoline in a suitable solvent at a concentration of ~100 µg/mL.

-

Add a solution of hydrogen peroxide to achieve a final concentration of 3% H2O2.

-

Store the sample at room temperature, protected from light.

-

Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analyze the samples by a stability-indicating HPLC method.

Thermal Degradation

Objective: To evaluate the stability of the molecule under thermal stress in both solid and solution states.

Protocol:

-

Solid State: Place a known amount of solid 4,4-Dimethyl-2-imidazoline in a controlled temperature and humidity chamber (e.g., 80°C). Collect samples at specified time points.

-

Solution State: Prepare a solution of 4,4-Dimethyl-2-imidazoline (~100 µg/mL) in a suitable solvent and incubate at an elevated temperature (e.g., 60°C). Collect aliquots at various time points.

-

Analyze the samples by a stability-indicating HPLC method.

-

For a more detailed thermal profile, perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Photostability Testing

Objective: To determine the light sensitivity of the molecule.

Protocol:

-

Prepare solutions of 4,4-Dimethyl-2-imidazoline (~100 µg/mL) and place them in transparent containers.

-

Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Wrap control samples in aluminum foil to protect them from light and store them under the same conditions.

-

Analyze the samples by a stability-indicating HPLC method.

Analytical Methodologies for Degradation Monitoring and Product Identification

A combination of chromatographic and spectroscopic techniques is essential for monitoring the degradation of 4,4-Dimethyl-2-imidazoline and identifying its decomposition products.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection | Primary tool for separating the parent compound from its degradation products and quantifying the extent of degradation. A stability-indicating method must be developed and validated. [7] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | For the identification of degradation products by providing molecular weight and fragmentation information. [8] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for the analysis of volatile or semi-volatile degradation products. [8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | For the definitive structural elucidation of isolated degradation products. |

| Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR) | To study the thermal decomposition profile and identify the evolved gaseous products. [1] |

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner.

Table 1: Summary of Forced Degradation Results for 4,4-Dimethyl-2-imidazoline

| Stress Condition | Duration | % Degradation of Parent | Number of Degradants | Major Degradant (RT/m/z) |

| 0.1 M HCl, 60°C | 24 h | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| 0.1 M NaOH, 60°C | 24 h | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| 3% H₂O₂, RT | 24 h | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| 80°C (Solid) | 7 days | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Photostability (ICH Q1B) | - | [Experimental Data] | [Experimental Data] | [Experimental Data] |

This table should be populated with the experimental data obtained from the studies.

The data will help in establishing the intrinsic stability of 4,4-Dimethyl-2-imidazoline, identifying potential degradation products, and developing a stability-indicating analytical method for its routine analysis.

Conclusion

References

-

Ishihara, M., & Togo, H. (2006). A novel and efficient one-pot synthesis of 2-imidazolines and their oxidation to imidazoles. Synlett, 2006(02), 227-230. [Link]

- D'hooghe, M., & De Kimpe, N. (2006). Recent developments in the synthesis of 2-imidazolines. Tetrahedron, 62(3), 513-535.

-

Ataman Kimya. (n.d.). 4,4 DIMETHYLOXAZOLIDINE. Retrieved from [Link]

-

Ivancia, M., & Mocanu, A. M. (2015). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 60(1), 79-85. [Link]

-

Konstantinidis, S., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. [Link]

-

Wikipedia. (2023). Imidazole. [Link]

-

Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3021-3029. [Link]

-

Wikipedia. (2023). 1,3-Dimethyl-2-imidazolidinone. [Link]

-

Wamhoff, H., & Schneider, V. (1999). Photodegradation of imidacloprid. Journal of agricultural and food chemistry, 47(4), 1730-1734. [Link]

-

NIST. (n.d.). 4,4-Dimethyl-2-imidazoline. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wamhoff, H., & Schneider, V. (1999). Photodegradation of imidacloprid. Journal of agricultural and food chemistry, 47(4), 1730–1734. [Link]

-

Jasińska, J., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Materials, 16(13), 4638. [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]

- 3. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Imidazoline synthesis [organic-chemistry.org]

- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photodegradation of imidacloprid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

A-Technical-Guide-to-4-4-Dimethyl-2-imidazoline-for-Researchers-and-Drug-Development-Professionals

An In-depth Guide to Sourcing, Characterization, and Application of 4,4-Dimethyl-2-imidazoline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4,4-Dimethyl-2-imidazoline (CAS No. 2305-59-1), a heterocyclic compound of increasing interest within the pharmaceutical and chemical research sectors. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering in-depth information on commercial suppliers, quality assessment, analytical methodologies, and key applications. By consolidating this information, this guide aims to facilitate informed decision-making in the procurement and utilization of 4,4-Dimethyl-2-imidazoline for research and development purposes.

Introduction: The Significance of 4,4-Dimethyl-2-imidazoline

4,4-Dimethyl-2-imidazoline, a five-membered heterocyclic amine, possesses a unique structural motif that has garnered attention in medicinal chemistry and materials science. Its derivatives have been explored for a range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The imidazoline scaffold is a key component in various pharmacologically active molecules, and the gem-dimethyl substitution at the 4-position can impart specific conformational constraints and metabolic stability, making it an attractive building block in drug design.

This guide will navigate the complexities of sourcing high-quality 4,4-Dimethyl-2-imidazoline, a crucial first step for any successful research endeavor. We will delve into the landscape of commercial suppliers, the importance of verifying product specifications, and the analytical techniques necessary to ensure the purity and identity of this compound.

Commercial Suppliers and Procurement Strategies

The procurement of specialty chemicals like 4,4-Dimethyl-2-imidazoline requires careful consideration of supplier reputation, product quality, and available documentation. While a number of suppliers list this compound, it is imperative to verify the CAS number (2305-59-1) to avoid confusion with structurally similar molecules such as 4,4-Dimethyl-2-oxazoline or isomeric dimethylated imidazolines.

Identifying Reputable Suppliers

Based on current market analysis, several chemical suppliers offer 4,4-Dimethyl-2-imidazoline for research and development purposes. The following table summarizes key suppliers who list the compound with the correct CAS number.

| Supplier | Product Name | CAS Number | Notes |

| Sigma-Aldrich (Combi-Blocks) | 4,4-Dimethyl-2-imidazoline | 2305-59-1 | Offered under the Combi-Blocks brand, typically for research quantities. |

| BLDpharm | 4,4-Dimethyl-2-imidazoline | 2305-59-1 | A global supplier of research chemicals, often providing various purity grades. |

| CymitQuimica | 5,5-dimethyl-4,5-dihydro-1H-imidazole | 2305-59-1 | Lists the compound under a synonymous IUPAC name. |

It is crucial to note that availability and product specifications can change. Therefore, direct inquiry with the suppliers for the latest information is always recommended.

The Critical Role of Documentation: CoA and SDS

A Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) are non-negotiable documents when sourcing any chemical for research.

-

Certificate of Analysis (CoA): The CoA is a formal document from the supplier that confirms the identity and purity of a specific batch of the chemical. It should include the results of quality control tests, such as:

-

Purity: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Identity Confirmation: Verified by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

-

Appearance and other physical properties.

-

-

Safety Data Sheet (SDS): The SDS provides essential information regarding the safe handling, storage, and disposal of the chemical. While a specific SDS for 4,4-Dimethyl-2-imidazoline (CAS 2305-59-1) may need to be requested directly from the supplier, SDS for related imidazolidinone compounds indicate potential hazards such as skin and eye irritation.[3][4]

Quality Assessment and Analytical Protocols

Independent verification of the procured 4,4-Dimethyl-2-imidazoline is a cornerstone of scientific integrity. The following experimental protocols are recommended for in-house quality control.

Identity Verification: A Multi-technique Approach

A combination of spectroscopic techniques is essential for the unambiguous identification of 4,4-Dimethyl-2-imidazoline.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the gem-dimethyl protons, the methylene protons of the imidazoline ring, and the N-H proton. The chemical shifts and coupling patterns will be unique to the 4,4-dimethyl substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of distinct carbon environments, including the quaternary carbon at the 4-position, the methylene carbon, and the carbon of the C=N bond.

Mass spectrometry is a powerful tool for determining the molecular weight of the compound. For 4,4-Dimethyl-2-imidazoline (C₅H₁₀N₂), the expected molecular weight is approximately 98.15 g/mol .[5][6] Electron ionization mass spectrometry (EI-MS) data is available in the NIST WebBook, which can be used as a reference.[5]

Purity Determination: Chromatographic Methods

Gas Chromatography (GC) is the most common and effective method for determining the purity of volatile compounds like 4,4-Dimethyl-2-imidazoline.

-

Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or Nitrogen.

-

Injector and Detector Temperature: Typically set at 250 °C.

-

Oven Temperature Program: A temperature gradient program, for example, starting at 50 °C and ramping up to 250 °C, will be necessary to separate any potential impurities.

-

Sample Preparation: Prepare a dilute solution of the 4,4-Dimethyl-2-imidazoline in a suitable solvent (e.g., dichloromethane or methanol).

-

Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Synthesis and Chemical Reactivity

While this guide focuses on commercial sourcing, understanding the synthesis of 4,4-Dimethyl-2-imidazoline provides insights into potential impurities. Imidazolidines are traditionally prepared by the condensation reaction of 1,2-diamines and aldehydes.[7] The synthesis of imidazolidin-2-ones, a related class of compounds, can be achieved through various methods, including intramolecular cyclization of urea derivatives.[8][9]

The reactivity of the imidazoline ring is of great interest in synthetic chemistry. The endocyclic double bond and the amine functionalities allow for a variety of chemical transformations, making it a versatile scaffold for the synthesis of more complex molecules.

Applications in Research and Drug Development

The imidazoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[10] While specific research on the biological activities of 4,4-Dimethyl-2-imidazoline is an emerging area, the broader class of imidazolidine and imidazoline derivatives has shown promise in several therapeutic areas:

-

Anticancer Activity: Numerous studies have highlighted the potential of imidazolidine-2,4-dione derivatives as anticancer agents.[1][2][11]

-

Antimicrobial Properties: The imidazoline ring is a key component of some antimicrobial compounds.

-

Neurological Disorders: Imidazolidine derivatives have been investigated for their potential in treating neurological conditions.

The unique substitution pattern of 4,4-Dimethyl-2-imidazoline makes it a valuable tool for structure-activity relationship (SAR) studies, allowing researchers to probe the impact of the gem-dimethyl group on biological activity and pharmacokinetic properties.

Visualization of Key Processes

Supplier Verification Workflow

Caption: Workflow for verifying and approving a commercial supplier of 4,4-Dimethyl-2-imidazoline.

In-house Quality Control Protocol

Caption: An overview of the recommended in-house quality control procedures for 4,4-Dimethyl-2-imidazoline.

Conclusion

4,4-Dimethyl-2-imidazoline is a promising chemical entity for researchers and drug development professionals. However, realizing its full potential is contingent on the ability to source high-purity material with confirmed identity. This guide has provided a framework for navigating the commercial supplier landscape, emphasizing the critical importance of documentation and independent quality control. By adhering to the principles and protocols outlined herein, researchers can proceed with confidence in their studies, ensuring the integrity and reproducibility of their results.

References

-

National Institute of Standards and Technology. (n.d.). 4,4-Dimethyl-2-imidazoline. NIST Chemistry WebBook. Retrieved from [Link]

-

RJPN. (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Retrieved from [Link]

-

El-Sayed, S. M., et al. (2018). New Imidazole-4-one and Imidazolidine-2,4-dione Analogues: Design, Synthesis, Antitumor activity and Molecular Modeling Study. ResearchGate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]

-

Mostafa, A. A., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of imidazolidines. Retrieved from [Link]

-

MDPI. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from [Link]

-

ResearchGate. (2015). Easy Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone and 2,4-Dimethylglycoluril. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PubMed Central. Retrieved from [Link]

-

International Journal of Pharmaceutical Research & Allied Sciences. (2024). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Retrieved from [Link]

-

MDPI. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Retrieved from [Link]

-

Wikipedia. (n.d.). Imidazolidine. Retrieved from [Link]

Sources

- 1. rjpn.org [rjpn.org]

- 2. scialert.net [scialert.net]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. carlroth.com [carlroth.com]

- 5. 4,4-Dimethyl-2-imidazoline [webbook.nist.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Imidazolidine - Wikipedia [en.wikipedia.org]

- 8. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 4,4-Dimethyl-2-imidazoline

A Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics often leads researchers down paths involving unique chemical entities. 4,4-Dimethyl-2-imidazoline is one such compound, a valuable building block in medicinal chemistry and drug development. However, its structural novelty also necessitates a thorough and proactive approach to safety. This technical guide provides an in-depth analysis of the safety and handling precautions for 4,4-Dimethyl-2-imidazoline, moving beyond boilerplate safety sheets to offer a framework of understanding rooted in chemical principles and best laboratory practices.

The Chemical Profile of 4,4-Dimethyl-2-imidazoline: A Foundation for Safety

Understanding the inherent chemical and physical properties of a substance is the first step in a robust safety assessment. While comprehensive, peer-reviewed safety data for 4,4-Dimethyl-2-imidazoline is not extensively published, we can infer a reliable safety profile from its structural analogues and general chemical principles.

Key Physicochemical Properties (Inferred and Reported)

| Property | Value/Information | Source/Rationale |

| CAS Number | 2433-44-5 | Chemical Abstracts Service |

| Molecular Formula | C₅H₁₀N₂ | PubChem |

| Molecular Weight | 98.15 g/mol | PubChem |

| Physical State | Likely a liquid at room temperature | Based on similar low molecular weight imidazolines |

| Boiling Point | Not definitively reported | - |

| Flash Point | Not definitively reported | Assumed to be combustible, similar to related structures |

| pKa | Estimated ~11 | Based on structurally similar 2,4-dimethyl-2-imidazoline[1] |

The presence of the imidazoline ring, a cyclic amidine, is the primary determinant of its chemical reactivity. The two nitrogen atoms confer basicity and nucleophilic character to the molecule. This makes it susceptible to reactions with strong acids and oxidizing agents.

A Multi-Layered Defense: The Hierarchy of Controls

Effective laboratory safety is not solely reliant on personal protective equipment (PPE). A more robust strategy involves the implementation of a multi-layered system known as the hierarchy of controls. This approach prioritizes the most effective measures for risk reduction.

Caption: The hierarchy of controls prioritizes strategies from most to least effective.

Engineering Controls: Your First Line of Defense

Given the potential for volatility and the likely irritant nature of 4,4-Dimethyl-2-imidazoline, all handling of this compound should be conducted within a certified chemical fume hood. The rationale is to physically contain any vapors or aerosols, preventing inhalation exposure. For larger quantities or more complex manipulations, a glove box may be warranted.

Administrative Controls: Standardizing Safe Practices

Written protocols are essential for ensuring consistent and safe handling. A Standard Operating Procedure (SOP) for 4,4-Dimethyl-2-imidazoline should be developed and readily accessible to all personnel. This SOP should detail:

-

Specific procedures for weighing, transferring, and reacting the compound.

-

Protocols for waste disposal, including contaminated consumables.

-

Emergency procedures for spills and personnel exposure.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE should be based on a thorough risk assessment. For 4,4-Dimethyl-2-imidazoline, the following PPE is recommended based on the hazards of similar cyclic amines:

Recommended Personal Protective Equipment

| Body Part | Protection | Specification and Rationale |

| Eyes | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes and potential vapors. |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contact.[2] |

| Body | Laboratory Coat | A flame-resistant lab coat should be worn to protect against splashes. |

Safe Handling and Storage Protocols

Adherence to well-defined protocols is critical for minimizing risk.

Step-by-Step Weighing and Handling Protocol

Sources

Troubleshooting & Optimization

Improving yield and purity in 4,4-Dimethyl-2-imidazoline synthesis

Technical Support Center: Synthesis of 4,4-Dimethyl-2-imidazoline

Welcome to the technical support guide for the synthesis of 4,4-Dimethyl-2-imidazoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, aiming to improve both yield and purity. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Synthesis Fundamentals & Mechanism

Q1: What is the most common synthetic route for 4,4-Dimethyl-2-imidazoline?

The most prevalent and direct method for synthesizing 4,4-Dimethyl-2-imidazoline is the cyclocondensation reaction between 1,2-diamino-2-methylpropane and a suitable C1 electrophile. The choice of this electrophile can vary, with common options including nitriles (e.g., acetonitrile), carboxylic acids (or their esters), or orthoesters. The reaction with a nitrile, often catalyzed by a Lewis acid or sulfur, is a widely adopted approach due to its efficiency.

The fundamental reaction involves the nucleophilic attack of the diamine on the electrophile, followed by an intramolecular cyclization and elimination of a small molecule (e.g., ammonia from a nitrile, water from a carboxylic acid, or alcohol from an ester) to form the stable five-membered imidazoline ring.

Q2: Can you illustrate the general reaction mechanism?

Certainly. The mechanism for the nitrile-based synthesis typically proceeds through an initial addition of one amino group to the nitrile, forming an amidine intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the amidine carbon, ultimately leading to the elimination of ammonia and formation of the imidazoline ring.

Caption: General mechanism for imidazoline synthesis from a diamine and a nitrile.

Section 2: Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis, providing causal explanations and actionable solutions.

Low or No Yield

Q3: My reaction yield is consistently below 30%. What are the primary factors I should investigate?

Low yield is a frequent issue that can typically be traced back to one of three areas: reaction equilibrium, reagent quality, or thermal degradation.

-

Reaction Equilibrium: The cyclocondensation is a reversible reaction. The formation of byproducts like water or ammonia can drive the reverse reaction.

-

Solution: Employ a Dean-Stark trap or pass a stream of inert gas (like nitrogen or argon) through the reaction mixture to physically remove these volatile byproducts, shifting the equilibrium towards the product in accordance with Le Chatelier's principle.

-

-

Reagent Purity & Stoichiometry:

-

Moisture: The presence of water in your reagents or solvent is highly detrimental. It can hydrolyze the nitrile starting material and deactivate many catalysts. Ensure your 1,2-diamino-2-methylpropane is anhydrous and solvents are freshly dried.

-

Stoichiometry: While a 1:1 molar ratio of diamine to nitrile is theoretically required, a slight excess (1.1 to 1.2 equivalents) of the more volatile reactant can sometimes compensate for losses due to evaporation.

-

-

Catalyst Inefficiency:

-

Choice: While various catalysts are reported, their effectiveness can be substrate-dependent. For nitrile-based syntheses, catalysts like zinc chloride (ZnCl₂) or elemental sulfur are effective. For syntheses from aldehydes, iodine or various oxidizing agents have been used.[1]

-

Activity: Ensure your catalyst is active. Lewis acids like ZnCl₂ are hygroscopic and can become inactive if improperly stored.

-

Q4: The reaction seems to stall and does not proceed to completion, even after extended reaction times. Why is this happening?

A stalled reaction is often a sign of catalyst deactivation or the formation of a stable, unreactive intermediate.

-

Causality (Catalyst): As mentioned, moisture is a primary culprit for deactivating Lewis acid catalysts. Another possibility is that a side product is forming that coordinates more strongly to the catalyst than the reactants, effectively sequestering it.

-

Causality (Intermediate): The initial adduct between the diamine and the electrophile might be sterically hindered from cyclizing. The gem-dimethyl group at the C4 position introduces steric bulk, which can raise the activation energy for the ring-closing step.

-

Troubleshooting Steps:

-

Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric hindrance for cyclization. Monitor for potential decomposition.

-

Re-evaluate Catalyst: Consider a different catalyst. Some palladium- or silver-based catalysts have shown efficacy in challenging cyclization reactions, though they are more expensive.[2]

-

Solvent Choice: The polarity of the solvent can influence the stability of intermediates. Experiment with a higher-boiling, non-polar solvent like toluene or xylene, which are also excellent for azeotropic water removal.

-

Caption: A decision workflow for troubleshooting low product yield.

Purity Issues

Q5: My final product is contaminated with significant impurities after workup. What are the likely side products and how can I remove them?

Product purity is critical. Common impurities include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions.

-

Common Impurities:

-

Unreacted 1,2-diamino-2-methylpropane: This is a basic, relatively polar compound.

-

Amidine Intermediate: The acyclic intermediate formed before cyclization.

-

Oligomers/Polymers: If the reaction conditions are too harsh, intermolecular reactions can lead to the formation of dimers or larger oligomeric chains.

-

-

Purification Strategy:

-

Acid Wash: During the aqueous workup, a wash with a dilute acid (e.g., 1M HCl) can remove the unreacted basic diamine. However, be cautious as the imidazoline product is also basic and will partition into the aqueous layer as a salt. This method is best for removing non-basic impurities.

-

Distillation: 4,4-Dimethyl-2-imidazoline is a low-melting solid or high-boiling liquid. Vacuum distillation is the most effective method for purification on a larger scale. The significant difference in boiling points between the product and potential oligomers allows for excellent separation.

-

Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable non-polar solvent (e.g., hexane, toluene) can be highly effective at removing both polar and non-polar impurities.

-

Column Chromatography: For small-scale, high-purity requirements, silica gel chromatography is an option. A solvent system like dichloromethane/methanol with a small amount of ammonia can effectively separate the product from less polar impurities.[3]

-

Q6: How can I confirm the purity and identity of my final product?

A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment.

-

NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. For 4,4-Dimethyl-2-imidazoline, you should expect to see:

-

¹H NMR: A sharp singlet for the six protons of the two methyl groups, a singlet for the two protons of the CH₂ group in the ring, and a signal for the N-H proton.

-

¹³C NMR: Distinct signals for the quaternary carbon (C4), the methyl carbons, the methylene carbon (C5), and the amidine carbon (C2).

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass.

-

Infrared (IR) Spectroscopy: Look for a characteristic C=N stretch (around 1600-1650 cm⁻¹) and N-H stretches (around 3200-3400 cm⁻¹).

-

Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components in your product.[4]

Section 3: Optimized Protocol & Data

Q7: Can you provide a reliable, step-by-step protocol for the synthesis?

This protocol is a generalized starting point based on common literature procedures. Optimization may be required based on your specific lab conditions and reagent sources.

Optimized Synthesis of 4,4-Dimethyl-2-imidazoline from a Nitrile

-

Reagent Preparation:

-

Ensure 1,2-diamino-2-methylpropane (1.0 eq) is pure and dry.

-

Use an anhydrous grade of the chosen nitrile (e.g., acetonitrile, 1.05 eq).

-

Use a high-boiling, dry solvent such as xylene.

-

The catalyst, such as anhydrous ZnCl₂ (5-10 mol%), should be handled in a glovebox or under an inert atmosphere to prevent hydration.

-

-

Reaction Setup:

-

Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a Dean-Stark trap, and a nitrogen inlet.

-

Charge the flask with xylene, 1,2-diamino-2-methylpropane, and the nitrile under a positive pressure of nitrogen.

-

Begin stirring and add the catalyst.

-

-

Reaction Execution:

-

Heat the mixture to reflux (approx. 140°C for xylene).

-

Monitor the reaction progress by observing the collection of the byproduct in the Dean-Stark trap and periodically by TLC or GC analysis of aliquots.

-

Continue reflux for 12-24 hours or until the reaction is complete.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst if it is heterogeneous.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude residue by vacuum distillation. Collect the fraction corresponding to the boiling point of 4,4-Dimethyl-2-imidazoline.

-

Q8: How do different reaction conditions affect yield?

The choice of reactants and conditions significantly impacts the outcome. The following table summarizes findings from various synthetic approaches for imidazolines, illustrating the range of possibilities.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Yield (%) | Reference Type |

| Aldehydes | Ethylenediamine | tert-butyl hypochlorite | High | Synthesis[1] |

| Aldehydes | Ethylenediamine | Iodine / K₂CO₃ | Good | Synthesis[1] |

| Propargylic Ureas | (Intramolecular) | BEMP (Phosphazene Base) | 52-97% | J. Org. Chem.[3] |

| 2,3-Allenyl Amines | Aryl Iodides / Imines | Pd(0) / K₂CO₃, 85°C | 42-81% | RSC Adv.[2] |

| N-Tosylaziridines | Imines | AgOTf, 50°C | 19-92% | RSC Adv.[2][5] |